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An In-depth Technical Guide to the Phase Transitions of Hydrated Strontium Bromide

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Compound of Interest		
Compound Name:	Strontium bromide monohydrate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of hydrated strontium bromide (SrBr₂), a compound of significant interest for thermochemical energy storage and as a potential pharmaceutical excipient. This document details the thermodynamic properties, experimental protocols for characterization, and the logical pathways of its hydration and dehydration processes.

Core Concepts and Phase Transitions

Strontium bromide can exist in several hydration states, with the most common being the hexahydrate (SrBr₂·6H₂O), monohydrate (SrBr₂·H₂O), and the anhydrous form (SrBr₂). The transitions between these states are reversible solid-gas reactions involving the absorption and release of water vapor, accompanied by significant energy changes. These properties make strontium bromide a promising material for thermal energy storage applications.[1][2]

The primary phase transitions of interest are:

- Dehydration: The process of removing water molecules from the crystal structure, typically induced by an increase in temperature or a decrease in ambient water vapor pressure.
- Hydration: The process of incorporating water molecules into the crystal structure, occurring at lower temperatures and higher water vapor pressures.



The key transitions are the dehydration of the hexahydrate to the monohydrate and the subsequent dehydration of the monohydrate to the anhydrous form. A dihydrate (SrBr₂·2H₂O) is also reported as an intermediate.[3]

Quantitative Data on Phase Transitions

The following tables summarize the key quantitative data related to the phase transitions of hydrated strontium bromide, compiled from various experimental studies.

Table 1: Dehydration and Hydration Transition Temperatures of Strontium Bromide Hydrates

Transition	Condition	Temperature (°C)	Notes
SrBr ₂ ·6H ₂ O → SrBr ₂ ·2H ₂ O	Heating	89	Decomposition to dihydrate.[3]
$SrBr_2 \cdot 2H_2O \rightarrow SrBr_2$ (anhydrous)	Heating	180	Formation of anhydrous SrBr ₂ .[3]
SrBr ₂ ·H ₂ O → SrBr ₂ ·6H ₂ O (Hydration)	14 mbar water vapor pressure	43.8	Onset of hydration.[1]
SrBr ₂ ·6H ₂ O → SrBr ₂ ·H ₂ O (Dehydration)	9 mbar water vapor pressure	47.6	Onset of dehydration.
SrBr₂ (anhydrous) + H₂O(g) ⇌ SrBr₂⋅H₂O(s)	-	150 - 300	Temperature range for this reversible reaction in thermochemical applications.[4][5]

Table 2: Thermodynamic and Kinetic Parameters



Parameter	Value	Units	Conditions/Notes
Theoretical Energy Density (SrBr ₂ 6-1 transition)	945	kJ/kg	For the transition between hexahydrate and monohydrate.[1]
Effective Energy Density (SrBr ₂ 6-1 transition)	798	kJ/kg	Practical energy density.[1]
Specific Energy Density (SrBr₂ + H₂O ⇒ SrBr₂⋅H₂O)	291	kJ/kg SrBr₂	For the monohydrate formation.[4][5]
Reaction Enthalpy $(\Delta RH) (SrBr_2 + H_2O \rightleftharpoons$ $SrBr_2 \cdot H_2O)$	71.98	kJ/mol	Standard enthalpy of reaction.[4]
Reaction Entropy $(\Delta RS) (SrBr_2 + H_2O \rightleftharpoons SrBr_2 \cdot H_2O)$	143.93	J/(mol·K)	Standard entropy of reaction.[4]

Experimental Protocols for Characterization

The characterization of strontium bromide hydrates and their phase transitions involves several key analytical techniques. The following are detailed methodologies based on cited literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the changes in mass of a sample as a function of temperature and/or time in a controlled atmosphere, allowing for the quantification of water loss or gain during dehydration and hydration.

Methodology:

• Sample Preparation: Strontium bromide hexahydrate is dehydrated to the desired starting form (e.g., monohydrate) in a circulating air oven at a controlled temperature (e.g., 70°C for several hours to obtain SrBr₂·H₂O).[4] The sample is then ground and sieved to a specific particle size range (e.g., 50-164 μm).[1]



- Instrumentation: A thermogravimetric analyzer is used.
- Experimental Conditions:
 - A small, precisely weighed sample (e.g., ~15 mg) is placed in the TGA sample pan.[4]
 - The sample is subjected to a controlled temperature program, which can be isothermal or a constant heating/cooling rate.
 - A controlled atmosphere is maintained by purging with an inert gas (e.g., dry N₂) or a gas with a specific water vapor partial pressure.[5]
- Data Analysis: The mass change of the sample is recorded as a function of temperature and time. The resulting TGA curve is analyzed to identify the temperatures at which dehydration or hydration events occur and to quantify the number of water molecules lost or gained.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of the enthalpy changes associated with phase transitions.

Methodology:

- Sample Preparation: A small amount of the hydrated sample (e.g., ~6 mg) is accurately weighed and placed into a standard aluminum DSC pan.[1] For experiments involving dehydration, the pan is often left open to allow for the escape of water vapor.
- Instrumentation: A differential scanning calorimeter is used.
- Experimental Conditions:
 - The sample and a reference pan (usually empty) are placed in the DSC cell.
 - The system is equilibrated at a starting temperature (e.g., -15°C).[1]
 - The temperature is then ramped up at a constant rate (e.g., 1 K/min) to a final temperature (e.g., 80°C).[1]



- A controlled atmosphere, typically a dry N₂ flow, is maintained.[1]
- Data Analysis: The DSC thermogram shows peaks corresponding to endothermic (melting, dehydration) or exothermic (crystallization, hydration) events. The area under each peak is integrated to determine the enthalpy change (ΔH) of the transition.

Powder X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in a sample at different stages of hydration or dehydration.

Methodology:

- Sample Preparation: The sample is prepared under controlled humidity conditions to preserve the desired hydration state.
- Instrumentation: A powder X-ray diffractometer is used.
- Experimental Conditions:
 - The sample is mounted on a sample holder.
 - \circ The sample is irradiated with a monochromatic X-ray beam at various angles (20).
 - The intensity of the diffracted X-rays is measured by a detector.
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of
 the crystalline structure. By comparing the experimental pattern to reference patterns from
 databases (e.g., ICDD), the specific hydrate phases present in the sample can be identified.
 This technique is crucial for confirming the starting and ending materials of a phase
 transition.[1]

Visualization of Processes

The following diagrams illustrate the logical relationships in the phase transitions of hydrated strontium bromide and a typical experimental workflow for its characterization.

Caption: Dehydration and hydration pathways of strontium bromide.



Caption: Experimental workflow for characterizing hydrated strontium bromide.

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